3-Iodo-2-methoxybenzonitrile
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Overview
Description
3-Iodo-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H6INO It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the third position and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxybenzonitrile typically involves the iodination of 2-methoxybenzonitrile. One common method is the Sandmeyer reaction, where 2-methoxybenzonitrile is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 3-Iodo-2-methoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds for research and industrial applications .
Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing organic molecules on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of 3-Iodo-2-methoxybenzonitrile depends on the specific context in which it is used. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The methoxy group can also influence the reactivity of the compound by donating electron density to the benzene ring, making it more reactive towards electrophiles .
Comparison with Similar Compounds
- 2-Iodo-3-methoxybenzonitrile
- 5-Iodo-2-methoxybenzonitrile
- m-Methoxybenzonitrile
Comparison: Compared to its isomers, 3-Iodo-2-methoxybenzonitrile has a unique substitution pattern that can influence its reactivity and applications. For example, the position of the iodine and methoxy groups can affect the compound’s ability to participate in specific chemical reactions and its overall stability .
Properties
Molecular Formula |
C8H6INO |
---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
3-iodo-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H6INO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,1H3 |
InChI Key |
DGVRRARNLZJLGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1I)C#N |
Origin of Product |
United States |
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